molecular formula C13H8ClN3O2 B1350921 2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole CAS No. 54255-79-7

2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole

Cat. No.: B1350921
CAS No.: 54255-79-7
M. Wt: 273.67 g/mol
InChI Key: MVUVFJQTTAIWDX-UHFFFAOYSA-N
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Description

2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features both a benzimidazole core and a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole typically involves the reaction of 2-chloro-5-nitroaniline with o-phenylenediamine under acidic conditions. The reaction proceeds through a cyclization process, forming the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The benzimidazole ring can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-(2-chloro-5-aminophenyl)-1H-benzo[d]imidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole in biological systems often involves its interaction with specific enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the benzimidazole core can intercalate with DNA or interact with protein active sites. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-5-nitrophenyl)pyridine
  • 2-(2-chloro-5-nitrophenyl)thiazole
  • 2-(2-chloro-5-nitrophenyl)oxazole

Uniqueness

2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole is unique due to its combination of a benzimidazole core and a nitrophenyl substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties.

Properties

IUPAC Name

2-(2-chloro-5-nitrophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-10-6-5-8(17(18)19)7-9(10)13-15-11-3-1-2-4-12(11)16-13/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUVFJQTTAIWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397933
Record name 2-(2-chloro-5-nitrophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54255-79-7
Record name 2-(2-chloro-5-nitrophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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